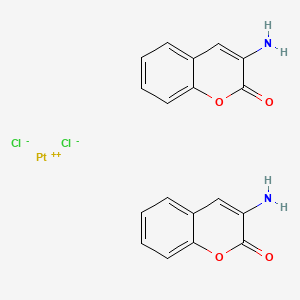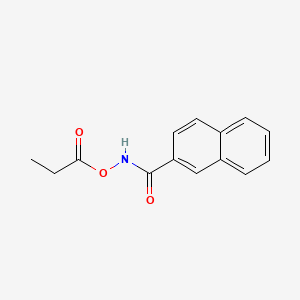
N-(2-Naphthoyl)-O-propionylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Naphthoyl)-O-propionylhydroxylamine is an organic compound that belongs to the class of naphthoyl derivatives These compounds are characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a hydroxylamine group through a propionyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthoyl)-O-propionylhydroxylamine typically involves the reaction of 2-naphthoyl chloride with O-propionylhydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography may be used to isolate the pure compound from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Naphthoyl)-O-propionylhydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthoyl compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-Naphthoyl)-O-propionylhydroxylamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(2-Naphthoyl)-O-propionylhydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Naphthoyl)-O-acetylhydroxylamine: Similar structure but with an acetyl group instead of a propionyl group.
N-(2-Naphthoyl)-O-butyryl hydroxylamine: Similar structure but with a butyryl group instead of a propionyl group.
N-(2-Naphthoyl)-O-isobutyryl hydroxylamine: Similar structure but with an isobutyryl group instead of a propionyl group.
Uniqueness
N-(2-Naphthoyl)-O-propionylhydroxylamine is unique due to its specific propionyl linkage, which can influence its reactivity and interaction with biological targets. This structural variation can result in different biological activities and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
76790-18-6 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
(naphthalene-2-carbonylamino) propanoate |
InChI |
InChI=1S/C14H13NO3/c1-2-13(16)18-15-14(17)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,15,17) |
InChI-Schlüssel |
ARXSNMGEHUTJFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)ONC(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



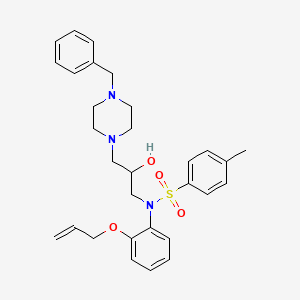

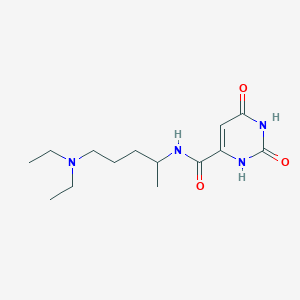
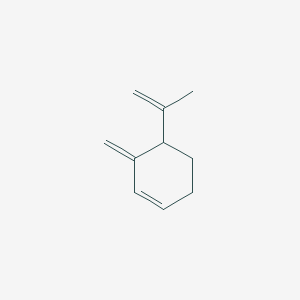
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
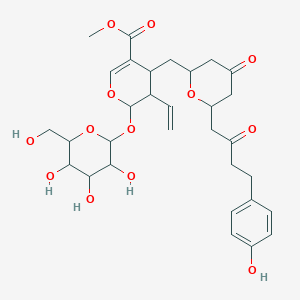
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
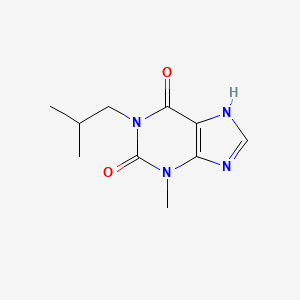
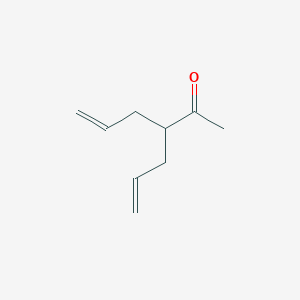

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
